6-(3-Amino-5-fluorophenyl)nicotinic acid
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Overview
Description
6-(3-Amino-5-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H9FN2O2. It is a derivative of nicotinic acid, which is a precursor of vitamin B3 and an important coenzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Amino-5-fluorophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Amino-5-fluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
6-(3-Amino-5-fluorophenyl)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-(3-Amino-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act as a precursor for nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic pathways. These coenzymes are involved in electron transfer processes, which are essential for cellular energy production and various metabolic functions .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinic acid: A derivative of nicotinic acid with similar structural features.
5-Fluoronicotinic acid: Another fluorinated derivative of nicotinic acid.
3-Aminonicotinic acid: A compound with an amino group at a different position on the nicotinic acid ring.
Uniqueness
6-(3-Amino-5-fluorophenyl)nicotinic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9FN2O2 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
6-(3-amino-5-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,14H2,(H,16,17) |
InChI Key |
CYTANLFOIMWQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)N |
Origin of Product |
United States |
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